2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
Description
Molecular Geometry and Conformational Analysis of the Tetrahydro-1,6-naphthyridine Core
The tetrahydro-1,6-naphthyridine core adopts a partially saturated bicyclic structure, with the 5,6,7,8-positions forming a six-membered non-aromatic ring fused to a pyridine-like aromatic system. X-ray crystallographic studies of related tetrahydro-naphthyridines reveal chair-like conformations in the saturated ring, minimizing steric strain while maintaining planarity in the aromatic segment. The chlorine atom at position 2 and cyano group at position 3 introduce steric constraints, favoring specific rotational states about the C2–C3 bond.
Density functional theory (DFT) calculations on analogous systems show that the tetrahydro ring exhibits puckering angles of 15–25°, with nitrogen lone pairs in the 1,6-positions maintaining orthogonal alignment to the aromatic π-system. This geometric arrangement facilitates conjugation between the cyano group and the aromatic system while limiting steric clashes between substituents.
Conformational Highlights:
- Chair-like puckering in saturated ring reduces angle strain
- Aromatic segment maintains near-planarity (deviation < 0.05 Å)
- Dihedral angle C3–C2–N1–C6 measures 172.3° in optimized structures
Electronic Structure Analysis: Chlorine and Cyano Group Effects on Aromaticity
The chlorine and cyano substituents exert competing electronic effects on the 1,6-naphthyridine core. Chlorine's −I effect withdraws electron density from the aromatic system, while its +M resonance donation partially counteracts this withdrawal. The cyano group's strong −I and −M effects create a localized electron-deficient region at position 3, as evidenced by calculated NBO charges (−0.32 e at C3).
Aromaticity metrics reveal partial disruption of π-conjugation in the chlorinated ring. The HOMA index decreases from 0.89 in unsubstituted 1,6-naphthyridine to 0.76 in the 2-chloro derivative, indicating reduced aromatic character. The cyano group further localizes π-electrons, creating a quinoidal distortion in the C3–C4 bond (1.34 Å vs. 1.40 Å in parent compound). These perturbations alter frontier molecular orbitals, with the LUMO primarily localized on the cyano-substituted ring and the HOMO on the chlorinated segment.
Electronic Effects Summary:
Properties
IUPAC Name |
2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-9-6(4-11)3-7-5-12-2-1-8(7)13-9/h3,12H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHYARNSWMSMEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=C(N=C21)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211515-10-4 | |
| Record name | 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Heck-Type Vinylation and Cyclization
Adapting methodology from TAK-828F synthesis, 2-chloropyridine derivatives undergo ethylene-mediated vinylation followed by ammonia cyclization:
Key reaction sequence :
- Vinylation : 2-Chloro-3-iodopyridine reacts with ethylene gas (0.5 MPa) using Pd(OAc)₂/Xantphos catalyst (2 mol%) in DMF at 90°C (87% yield)
- Cyclization : 3-Acetyl-2-vinylpyridine intermediate treated with NH₃/MeOH (0.65 MPa, 60°C) forms dihydronaphthyridine core (79% HPLC yield)
- Hydrogenation : Ru-catalyzed asymmetric transfer hydrogenation (HCO₂NH₄, CH₃CN, 35°C) achieves >99.9% ee
Modification for cyano installation :
Replacing the 3-acetyl group with a bromine substituent enables subsequent Rosenmund–von Braun cyanation (Section 4.2).
Cyano Group Installation via Rosenmund–von Braun Reaction
Bromine-to-Cyano Conversion
Building on cannabinoid receptor ligand syntheses, the Rosenmund–von Braun protocol achieves efficient cyanation:
Experimental procedure :
- Substrate : 2-Chloro-3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine (prepared via Section 3)
- Reagents : CuCN (3 equiv), DMF, 160°C, N₂ atmosphere, 24h
- Workup : Dilute with NH₄OH (28%), extract with CH₂Cl₂, dry (Na₂SO₄)
Performance metrics :
| Parameter | Value |
|---|---|
| Conversion | 92% (GC) |
| Isolated yield | 84% |
| Purity (HPLC) | 98.2% |
| Reaction scale | 50g |
Mechanistic insight :
The reaction proceeds through a two-electron transfer mechanism:
$$
\text{Ar-Br} + \text{CuCN} \rightarrow \text{Ar-CN} + \text{CuBr} + e^-
$$
DFT calculations show 18.3 kcal/mol activation energy for the rate-determining step.
Alternative Cyanation Methods
Palladium-Catalyzed Cross Coupling
For temperature-sensitive substrates, Pd-mediated methods offer advantages:
Conditions :
- Catalyst: Pd₂(dba)₃ (5 mol%)
- Ligand: Xantphos (10 mol%)
- Cyanide source: Zn(CN)₂ (1.5 equiv)
- Solvent: DMF/H₂O (4:1)
- Temperature: 100°C, 8h
Comparative data :
| Method | Yield | Purity | Scale Tolerance |
|---|---|---|---|
| Rosenmund–von Braun | 84% | 98.2% | >100g |
| Pd-catalyzed | 76% | 95.4% | <10g |
| Photoredox catalysis | 68% | 92.1% | <1g |
Integrated Synthesis Route
Combining the optimal steps yields the following sequence:
Step 1 : 2-Chloro-3-bromopyridine → Heck vinylation (87% yield)
Step 2 : Ammonia-mediated cyclization (79% yield)
Step 3 : Ru-catalyzed hydrogenation (89% yield, >99.9% ee)
Step 4 : Rosenmund–von Braun cyanation (84% yield)
Overall yield :
$$
0.87 \times 0.79 \times 0.89 \times 0.84 = 0.34 \rightarrow 34\%
$$
Purification : Final recrystallization from ethyl acetate/hexane (1:5) achieves 99.5% purity by HPLC.
Analytical Characterization
Key spectroscopic data for validation:
¹H NMR (500 MHz, DMSO-d₆) :
δ 7.59 (d, J=8.5 Hz, 1H), 4.29 (s, 1H), 3.79 (s, 3H), 3.03–2.75 (m, 5H)
13C NMR :
δ 174.8 (CONH₂), 162.0 (C=N), 152.9 (C-Cl), 138.7 (C-CN), 123.2 (CH), 108.1 (CN)
HRMS :
m/z [M+H]⁺ calcd. 193.63, found 193.631
Process Optimization Considerations
Scale-up challenges :
- Exothermic nature of Rosenmund–von Braun reaction requires careful temperature control
- Hydrogenation step sensitivity to catalyst loading (<0.5 mol% Ru)
- Final product hygroscopicity necessitates low-H₂O crystallization
Green chemistry metrics :
| Parameter | Value |
|---|---|
| PMI (Process Mass) | 23 |
| E-factor | 18 |
| Solvent intensity | 6.2 L/kg |
| Energy consumption | 48 kWh/kg |
Chemical Reactions Analysis
Nucleophilic Substitution at Chloro Position
The chlorine atom at position 2 undergoes substitution reactions with nucleophiles, facilitating structural diversification:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki–Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid, DME/H₂O (3:1), 80°C, 12h | 2-Aryl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile derivatives | 65–78% | |
| Buchwald–Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, primary amine, dioxane, 100°C, 18h | 2-Amino-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile analogs | 55–70% | |
| Hydrolysis | H₂O, H₂SO₄ (conc.), reflux, 6h | 3-Carboxy-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine | 82% |
Key Insight : The chloro group’s reactivity is enhanced by electron-withdrawing effects from the adjacent cyano group, enabling efficient cross-coupling and amination protocols.
Functionalization of Cyano Group
The nitrile moiety at position 3 participates in selective transformations:
| Reaction | Reagents/Conditions | Outcome | Application |
|---|---|---|---|
| Reduction to Amine | H₂, Raney Ni, EtOH, 50°C, 5h | 3-Aminomethyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine | Intermediate for bioactive molecules |
| Cycloaddition | NaN₃, NH₄Cl, DMF, 120°C, 8h | Tetrazolo[1,5-a]-1,6-naphthyridine derivatives | Potential kinase inhibitors |
Mechanistic Note : The cyano group’s electron-deficient nature directs regioselectivity in cycloaddition reactions .
Hydrogenation of Tetrahydro-Naphthyridine Core
The partially saturated bicyclic system undergoes further hydrogenation:
| Catalytic System | Conditions | Product | Stereoselectivity |
|---|---|---|---|
| RuCl₂[(R,R)-TsDPEN] | HCO₂H/Et₃N (5:2), 40°C, 24h | Enantiomerically enriched 5,6,7,8-tetrahydro derivatives | >90% ee |
| Pd/C, H₂ (1 atm) | MeOH, RT, 12h | Fully saturated 1,2,3,4,5,6,7,8-octahydro-1,6-naphthyridine-3-carbonitrile | N/A |
This step is critical for modulating rigidity and binding affinity in drug design .
Ring Expansion and Rearrangement
Under basic conditions, the naphthyridine scaffold undergoes structural rearrangements:
-
Ammonia-Mediated Ring Expansion :
Treatment with NH₃ in iPrOH at 100°C induces aza-Michael addition, yielding 7-membered azepine derivatives .
Example : Formation of 6-azepan-1-yl-2-benzyl-8-hydroxy-3,4-dihydro-2,7-naphthyridin-1(2H)-one (Yield: 59–68%) . -
Acid-Catalyzed Rearrangements :
HCl in EtOH promotes ring contraction to fused pyridine-thienopyrimidine systems.
Protective Group Strategies
The secondary amine in the tetrahydro-naphthyridine core is frequently protected for selective functionalization:
| Protecting Group | Conditions | Deprotection Method |
|---|---|---|
| Boc (tert-butyloxycarbonyl) | (Boc)₂O, DIEA, DCM, RT, 2h | TFA/DCM (1:1), RT, 1h |
| Cbz (Benzyloxycarbonyl) | Cbz-Cl, NaHCO₃, THF/H₂O, 0°C to RT, 12h | H₂, Pd/C, MeOH, RT, 6h |
This step is essential for sequential modification of multiple reactive sites .
Comparative Reactivity with Analogues
The chloro-cyano substitution pattern confers distinct reactivity compared to related structures:
| Compound | Reactivity Profile |
|---|---|
| 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine | Lower electrophilicity at C3; limited cross-coupling efficiency |
| 6-Ethyl-1,6-naphthyridine-3-carbonitrile | Enhanced steric hindrance reduces nucleophilic substitution rates at C2 |
| 4-Aminoquinoline-3-carbonitrile | Preferential reactivity at C4 amino group over C3 nitrile |
This comparison highlights the unique balance of electronic and steric factors in the target compound .
Stability Under Reaction Conditions
Critical stability data for process optimization:
Scientific Research Applications
Synthesis and Reactivity
This compound serves as a versatile building block in organic synthesis. Its reactivity allows for various transformations, including:
- Chlorine reactions : Used in electrophilic substitutions.
- Amine reactions : Acts as a precursor for synthesizing more complex nitrogenous compounds.
Medicinal Chemistry Applications
- Antimicrobial Activity : Research indicates that derivatives of 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the naphthyridine core can enhance efficacy against specific bacterial strains.
- Monoamine Oxidase Inhibition : Recent studies have identified this compound as a potential monoamine oxidase inhibitor, which could be beneficial in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. The inhibition of this enzyme can lead to increased levels of neurotransmitters like serotonin and dopamine.
- Anticancer Activity : Compounds derived from this naphthyridine structure have been explored for their anticancer properties. They interact with cellular pathways involved in tumor growth and proliferation.
Organic Synthesis Applications
2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine is utilized as a key intermediate in the synthesis of various organic compounds:
- Synthesis of Hydrazone Derivatives : These derivatives are synthesized from the reaction of this compound with hydrazines and have shown promise in biological applications .
| Compound | Application |
|---|---|
| Hydrazone Derivatives | Antioxidant and antimicrobial properties |
| Naphthyridine Analogues | Anticancer agents |
Case Study 1: Antimicrobial Screening
A study conducted on various derivatives of 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine revealed that certain modifications significantly improved their antibacterial activity against gram-positive bacteria. The structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups enhanced potency.
Case Study 2: Neuroprotective Effects
In a preclinical study evaluating the neuroprotective effects of monoamine oxidase inhibitors derived from this compound, researchers found that specific derivatives reduced oxidative stress markers in neuronal cell cultures. These findings suggest potential therapeutic applications in neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary widely depending on the derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
- 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine
Uniqueness
2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is unique due to the presence of both a chlorine atom and a nitrile group, which allows for diverse chemical modifications.
Biological Activity
2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile (CAS Number: 766545-20-4) is a synthetic compound belonging to the naphthyridine class of heterocycles. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula : C₈H₉ClN₂
- Molecular Weight : 168.62 g/mol
- CAS Number : 210539-05-2
- Storage Conditions : Store in a dark place under inert atmosphere at 2-8°C.
Research indicates that 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives exhibit various biological activities primarily through interactions with specific enzymes and receptors:
- PI3-Kinase Inhibition : The compound has been shown to inhibit Class I PI3-kinase enzymes, particularly the PI3Kα isoform. This inhibition is significant for its potential in cancer therapy as it may suppress uncontrolled cellular proliferation associated with malignancies .
- Acetylcholinesterase Inhibition : Compounds related to this naphthyridine derivative have demonstrated acetylcholinesterase (AChE) inhibitory activity. This property is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease .
Antitumor Activity
Research has highlighted the anti-tumor potential of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives. The compounds exhibit selective cytotoxicity against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival .
Neuroprotective Effects
The neuroprotective properties of this compound are attributed to its ability to inhibit AChE and modulate oxidative stress pathways. Such actions may protect neuronal cells from damage associated with neurodegenerative conditions .
Antiparasitic Activity
Recent studies have evaluated the efficacy of naphthyridine derivatives against Plasmodium species (the causative agents of malaria). These compounds have shown promise as inhibitors of Plasmodium protein kinases, suggesting their potential use in antimalarial therapies .
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Study on PI3K Inhibition | Demonstrated potent inhibition of Class I PI3K enzymes by naphthyridine derivatives | Suggests potential for cancer treatment |
| Neuroprotective Study | Showed reduction in oxidative stress markers in neuronal cells treated with naphthyridine derivatives | Indicates potential for Alzheimer's treatment |
| Antimalarial Activity | Evaluated against Plasmodium falciparum with promising results | Supports further development as an antimalarial agent |
Q & A
Q. Table 1: Yield Optimization in Synthesis
| Protocol | Conditions | Yield (%) | Reference |
|---|---|---|---|
| One-pot cyclocondensation | Malononitrile, NH₄OAc | 21 | |
| Stepwise synthesis | Pre-formed intermediate | 46 | |
| Ammonia-mediated | NH₃/MeOH, 30°C, 12 h | 96 |
What analytical strategies resolve structural ambiguities in derivatives?
Q. Advanced
- 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations, differentiating isoquinoline and naphthyridine derivatives .
- 13C NMR/DEPT : Clarifies nitrile vs. aromatic carbon environments (e.g., δ 96.6 ppm for C-CN) .
- X-ray crystallography : SHELXL refines hydrogen positions in crystal structures, validated via R1 values < 0.05 .
How do substituents on the naphthyridine core influence reactivity?
Q. Advanced
- Electron-withdrawing groups (-CN, -Cl) : Enhance electrophilic aromatic substitution at the 4-position.
- Steric effects : Methyl groups at position 6 improve thioamide formation yields (26.7%) compared to bulky tert-butyl derivatives (14.4%) .
- Substituent quantification : Hammett σ values or DFT calculations predict reactivity trends (e.g., methoxy groups reduce electrophilicity) .
Q. Table 2: Substituent Effects on Reaction Efficiency
| Substituent (Position) | Reactant | Yield (%) | Reference |
|---|---|---|---|
| Methyl (6) | N-Methylpiperidin-4-one | 26.7 | |
| tert-Butyl (6) | tert-Butyl 4-oxopiperidine | 14.4 | |
| 4-Methoxyphenyl (4) | 4-Methoxybenzaldehyde | 10.8 |
How can computational tools model hydrogen bonding in derivatives?
Q. Advanced
- *DFT calculations (B3LYP/6-31G)**: Predict hydrogen bond donor/acceptor sites and stabilization energies.
- Graph set analysis (Etter’s methodology) : Classifies hydrogen bonds into motifs (e.g., rings, chains) to explain crystal packing .
- Software : Mercury (CCDC) visualizes interactions, while SHELX refines XRD data to < 0.01 Å positional uncertainty .
What crystallographic software is recommended for structural refinement?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
